molecular formula C16H18N2O3 B6368996 2-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% CAS No. 1261982-61-9

2-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95%

Cat. No. B6368996
CAS RN: 1261982-61-9
M. Wt: 286.33 g/mol
InChI Key: WAQXYJWAPCRRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BOC-Aminophenyl)-3-hydroxypyridine (2-4-BOC-AP-3-OHP) is an organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid that is soluble in water and has a molecular weight of 283.3 g/mol. This compound is used in various research applications due to its ability to form stable complexes with various metal ions and organic molecules.

Scientific Research Applications

2-4-BOC-AP-3-OHP has a wide range of applications in the scientific research field. It has been used as a ligand in the synthesis of metal complexes, as a reagent in organic synthesis, and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals, and as a reagent in the synthesis of peptides and proteins.

Mechanism of Action

2-4-BOC-AP-3-OHP acts as a Lewis acid and forms stable complexes with metal ions and organic molecules. The formation of these complexes is facilitated by the presence of the amino group, which acts as a hydrogen-bond donor. The pyridine ring of the molecule also acts as a hydrogen-bond acceptor, allowing for the formation of strong complexes.
Biochemical and Physiological Effects
2-4-BOC-AP-3-OHP has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the synthesis of melanin, a pigment found in the skin.

Advantages and Limitations for Lab Experiments

The use of 2-4-BOC-AP-3-OHP in laboratory experiments has several advantages. It is a stable and non-toxic compound, making it safe to use in experiments. It is also relatively inexpensive and can be easily synthesized. However, there are some limitations to its use. Its solubility in water is limited, making it difficult to use in aqueous solutions. It is also not suitable for use in experiments involving high temperatures, as it decomposes at temperatures above 70°C.

Future Directions

The use of 2-4-BOC-AP-3-OHP in scientific research has the potential to lead to a number of interesting discoveries. It could be used in the development of new drugs and drug delivery systems. It could also be used in the synthesis of new materials and catalysts. Additionally, it could be used in the development of new diagnostic and therapeutic techniques. Finally, it could be used in the development of new methods for the synthesis and analysis of organic compounds.

Synthesis Methods

2-4-BOC-AP-3-OHP can be synthesized by a variety of methods, including the reaction of 4-bromo-2-chloro-1-phenyl-3-hydroxypyridine with 2-bromo-4-chloro-1-phenyl-3-hydroxypropane in the presence of a base, such as potassium hydroxide. This reaction produces a mixture of 2-4-BOC-AP-3-OHP and its isomer, 4-bromo-2-chloro-1-phenyl-3-hydroxypropane. The reaction can be carried out in a solvent, such as dichloromethane or tetrahydrofuran, at a temperature of 25-30°C. The reaction is usually completed in one hour and the product can be isolated by filtration or crystallization.

properties

IUPAC Name

tert-butyl N-[4-(3-hydroxypyridin-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-8-6-11(7-9-12)14-13(19)5-4-10-17-14/h4-10,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQXYJWAPCRRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.